5-アミノウリジン塩酸塩

説明

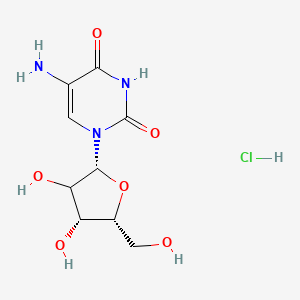

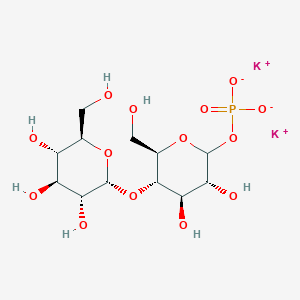

5-Amino Uridine Hydrochloride: is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA This compound is characterized by the presence of an amino group at the 5th position of the uridine molecule, combined with a hydrochloride salt

科学的研究の応用

Chemistry: 5-Amino Uridine Hydrochloride is used as a building block in the synthesis of modified nucleosides and nucleotides. It is also employed in the study of nucleic acid chemistry and the development of new biochemical assays.

Biology: In biological research, this compound is used to study RNA synthesis and function. It serves as a precursor for the synthesis of modified RNA molecules, which are used in various biological experiments.

Medicine: Its derivatives have shown promising activity against certain types of cancer cells and viral infections .

Industry: In the industrial sector, this compound is used in the production of nucleic acid-based products and as a reagent in various biochemical processes.

作用機序

Target of Action

The primary target of 5-Amino Uridine Hydrochloride, also known as 5-Aminouridine, Hydrochloride, is the enzyme phospho-MurNAc-pentapeptide translocase (MraY) on the peptidoglycan cell wall biosynthetic pathway . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potent target for antibacterial activity .

Mode of Action

5-Amino Uridine Hydrochloride interacts with its target, MraY, by inhibiting its function . This inhibition disrupts the normal biosynthesis of the bacterial cell wall, leading to the cessation of bacterial growth .

Biochemical Pathways

The compound affects the peptidoglycan biosynthetic pathway, specifically targeting the enzyme MraY . By inhibiting this enzyme, 5-Amino Uridine Hydrochloride disrupts the formation of the bacterial cell wall, which is essential for bacterial growth and survival .

Pharmacokinetics

It is known that uridine, a related compound, is beneficial to cell growth and the maintenance of cell viability

Result of Action

The primary result of the action of 5-Amino Uridine Hydrochloride is the inhibition of bacterial growth . By disrupting the normal function of the MraY enzyme, the compound prevents the formation of the bacterial cell wall, leading to the cessation of bacterial growth . This makes 5-Amino Uridine Hydrochloride a potent antibacterial agent .

Action Environment

The action of 5-Amino Uridine Hydrochloride can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances in the environment . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

生化学分析

Biochemical Properties

5-Amino Uridine Hydrochloride participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of uridine phosphorylation, where Uridine Phosphorylase 1 (UPP1) catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil .

Cellular Effects

5-Amino Uridine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to maintain metabolic homeostasis during growth and cellular stress . It also has great influences on monoclonal antibody’s charge variants .

Molecular Mechanism

At the molecular level, 5-Amino Uridine Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the non-oxidative pentose phosphate pathway and glycolysis, connecting uridine to central carbon metabolism via ribose phosphate isomerization .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-Amino Uridine Hydrochloride change. It has been observed that uridine’s effects on cell growth and monoclonal antibody’s charge variants are related to feed concentration .

Dosage Effects in Animal Models

In animal models, the effects of 5-Amino Uridine Hydrochloride vary with different dosages. For instance, it has been found to dose-dependently decrease behavioral disorders and prevent the death of animals .

Metabolic Pathways

5-Amino Uridine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. It is known to be involved in active pyrimidine metabolism and fatty acid metabolism .

Transport and Distribution

5-Amino Uridine Hydrochloride is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Subcellular Localization

It is known that uridine and its derivatives contribute to reduction of cytotoxicity and suppression of drug-induced hepatic steatosis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino Uridine Hydrochloride typically involves the modification of uridine. One common method starts with the preparation of 5’-azidouridine using a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide. The azide group is then hydrogenated to form 5’-amino-uridine. This intermediate is further treated with para-methoxytrityl chloride to protect the amino group, followed by ortho-chlorobenzoyl chloride to protect the 2’ hydroxyl group. Finally, succinic anhydride is used in the presence of 4-dimethylaminopyridine to form a mixture of protected 2’ and 3’ succinates .

Industrial Production Methods: Industrial production of 5-Amino Uridine Hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and advanced purification techniques.

化学反応の分析

Types of Reactions: 5-Amino Uridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form different amino derivatives.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of 5-Amino Uridine, such as 5-oxo-uridine and N-substituted uridine derivatives .

類似化合物との比較

- 5-Hydroxyuridine

- Showdomycin

- Pseudouridine

Comparison: 5-Amino Uridine Hydrochloride is unique due to the presence of the amino group at the 5th position, which imparts distinct chemical and biological properties. Compared to 5-Hydroxyuridine, which has a hydroxyl group at the same position, 5-Amino Uridine Hydrochloride exhibits different reactivity and biological activity. Showdomycin, another similar compound, has a maleimide-like structure that makes it reactive towards sulfhydryl groups, whereas 5-Amino Uridine Hydrochloride does not have this reactivity .

特性

IUPAC Name |

5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJCMJKVVJWAA-RMQALDHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675607 | |

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116154-74-6 | |

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

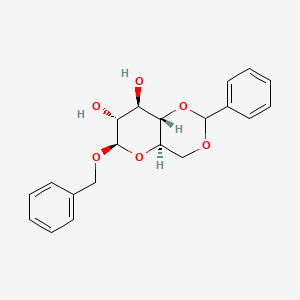

![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)

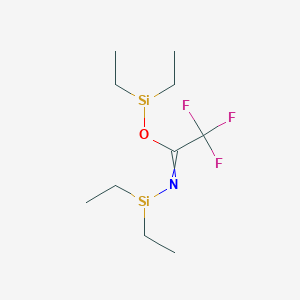

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)